N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine
Overview
Description
N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine is a chemical compound with the molecular formula C<sub>10</sub>H<sub>12</sub>F<sub>2</sub>N<sub>2</sub> . It is a derivative of both cyclobutane and benzene. The compound’s structure combines a four-membered cyclobutyl ring with a fluorinated benzene moiety 1.
Synthesis Analysis
The synthetic methods for CBDFA are not extensively documented in the literature. However, researchers have likely explored various routes to prepare this compound. Further studies are needed to elucidate the most efficient and practical synthetic pathways.
Molecular Structure Analysis
The molecular structure of CBDFA consists of the following components:
- A cyclobutyl ring (four-membered) attached to the central nitrogen atom.
- Two fluorine atoms substituted at positions 4 and 5 of the benzene ring.
- The nitrogen atoms serve as amino groups.
Chemical Reactions Analysis
CBDFA’s reactivity likely involves its amino groups and the fluorinated benzene ring. Potential reactions include:
- Amination Reactions : The amino groups can participate in nucleophilic substitution reactions, such as amidation or reductive amination.
- Fluorination Reactions : The fluorine atoms may undergo substitution reactions, leading to the introduction of other functional groups.
Physical And Chemical Properties Analysis
- Molecular Weight : CBDFA has a molecular weight of approximately 198.21 g/mol 1.
- Solubility : Its solubility properties in various solvents need further investigation.
- Melting Point and Boiling Point : Experimental data on these properties are essential for understanding its behavior under different conditions.
Safety And Hazards
- Toxicity : As with any chemical compound, CBDFA’s toxicity profile should be assessed. Animal studies and in vitro assays are necessary to evaluate its safety.
- Handling Precautions : Researchers and laboratory personnel should handle CBDFA with appropriate protective measures, including gloves, eye protection, and proper ventilation.
Future Directions
- Biological Activity : Investigate CBDFA’s potential as a drug candidate, especially considering its unique structure.
- Synthetic Optimization : Develop efficient synthetic routes for large-scale production.
- Structure-Activity Relationship (SAR) : Explore modifications to improve its pharmacological properties.
properties
IUPAC Name |
2-N-cyclobutyl-4,5-difluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-7-4-9(13)10(5-8(7)12)14-6-2-1-3-6/h4-6,14H,1-3,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVVANIHKGQDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=C(C=C2N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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